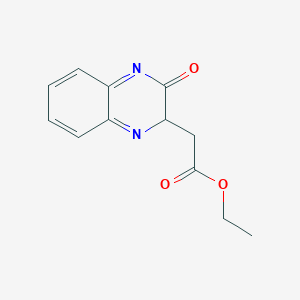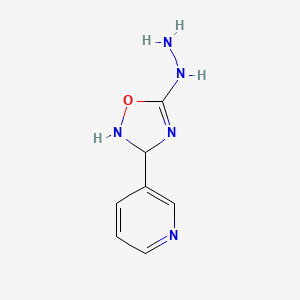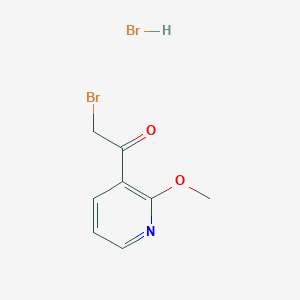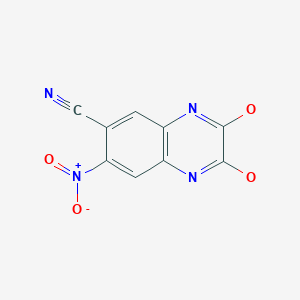
7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile is a chemical compound with the molecular formula C9H2N4O4. It is known for its unique structure, which includes a quinoxaline core with nitro, dioxo, and carbonitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile typically involves the nitration of quinoxaline derivatives. One common method includes the reaction of 2,3-dioxoquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the 7-position. The reaction is usually carried out in an acidic medium at a temperature range of 0-5°C to prevent over-nitration .
Industrial Production Methods
the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution
Major Products Formed
Oxidation: Formation of nitroquinoxaline derivatives.
Reduction: Formation of aminoquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives
Scientific Research Applications
7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoxaline core can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Cyano-7-Nitroquinoxaline-2,3-Dione (CNQX): A well-known AMPA receptor antagonist.
7-Nitro-2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carbonitrile: A structurally similar compound with different hydrogenation state .
Uniqueness
7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of nitro, dioxo, and carbonitrile groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H2N4O4 |
|---|---|
Molecular Weight |
230.14 g/mol |
InChI |
InChI=1S/C9H2N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H |
InChI Key |
IAWXTSMHXFRLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O])[O])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


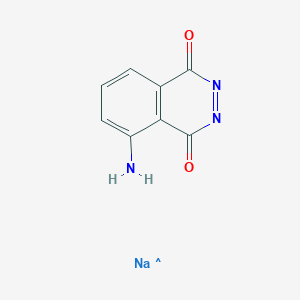
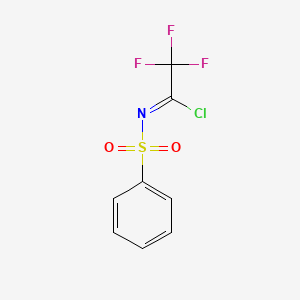
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
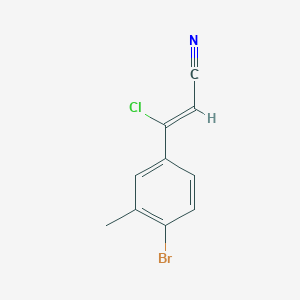
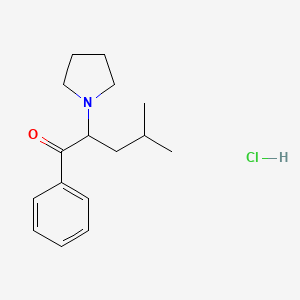


![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
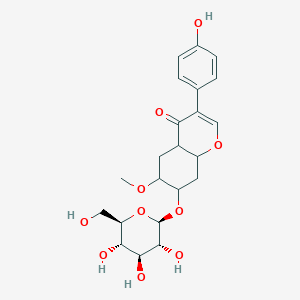
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
